molecular formula C11H12ClNO3 B7628038 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid

2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid

Cat. No. B7628038
M. Wt: 241.67 g/mol
InChI Key: IHDNCAANKWHITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid, also known as CPA, is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in water and has a molecular weight of 281.75 g/mol. CPA has been extensively studied for its potential use in treating various inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid involves the inhibition of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain, swelling, and redness. By inhibiting COX-2, 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling in animal models of arthritis and asthma. 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid in lab experiments is that it may not accurately reflect the complex nature of inflammatory diseases in humans. Animal models may not fully replicate the human disease, and the effects of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid may differ in humans.

Future Directions

There are several future directions for research on 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the development of novel delivery systems for 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid, such as nanoparticles or liposomes. Additionally, research could focus on the potential use of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the long-term safety and efficacy of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid in humans.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid involves the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid. The yield of this reaction is typically around 60%.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has been extensively studied for its potential use in treating various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. It has been shown to inhibit the production of prostaglandins, which are responsible for causing inflammation in the body. 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.

properties

IUPAC Name

2-(4-chlorophenyl)-2-(propanoylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-9(14)13-10(11(15)16)7-3-5-8(12)6-4-7/h3-6,10H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDNCAANKWHITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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